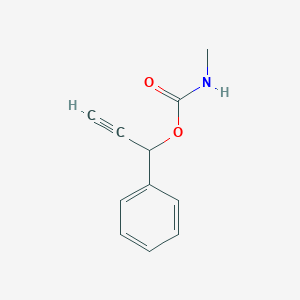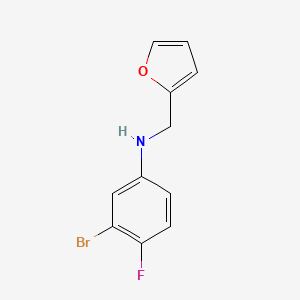
5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.25 g/mol . This compound belongs to the class of 1,2,3-triazoles, which are known for their unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-triazoles, including 5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid, can be achieved through various methods. . This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically carried out under mild conditions using copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of 1,2,3-triazoles often involves continuous flow synthesis, which allows for the efficient and scalable production of these compounds . In this method, the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can mimic amide bonds, allowing it to interact with enzymes or receptors in a manner similar to natural substrates . This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target and the context .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid
- Methyl-1H-1,2,4-triazole-3-carboxylate
- Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
Uniqueness
5-Cyclobutyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other triazole derivatives . This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-cyclobutyl-1-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-2-6-13-9(7-4-3-5-7)8(10(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15) |
InChI Key |
GYBSXUQLMMCVRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(N=N1)C(=O)O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole](/img/structure/B13315955.png)
![{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13315956.png)
![5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13315957.png)
![7-tert-Butyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13315962.png)


![N-[4-(Methylsulfanyl)phenyl]oxan-4-amine](/img/structure/B13315995.png)
![(3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13316006.png)

![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13316021.png)
![4-Chloro-2-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13316028.png)



